Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-
Overview
Description
Propanamides are a class of organic compounds known as carboxamides. They have the general structure RC(=O)NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms. In the case of “Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-”, it is a propanamide with additional methyl and pyridinyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central carbonyl group (C=O) attached to a nitrogen atom, with the rest of the molecule consisting of carbon and hydrogen atoms arranged in specific ways .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other compounds .Scientific Research Applications
Structural and Spectroscopic Analysis
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- has been extensively studied for its structural and electrical properties. A study by Aayisha et al. (2019) involved a conformational study, spectroscopic profiling (FT-IR, FT-Raman, NMR, UV), and molecular docking, revealing insights into the structural, electrical, chemical, and biological activities of the compound (Aayisha et al., 2019).
Deprotonation and Chemical Reactivity
Research by Bonnet et al. (2001) explored the deprotonation reactions of various N-substituted propanamides, including 2,2-dimethyl-N-(2-pyridyl)propanamide, under different conditions. This study contributes to understanding the chemical reactivity and potential applications in organic synthesis (Bonnet et al., 2001).
Synthesis and Pharmacological Applications
Dassonville et al. (2008) described the synthetic pathway to new N-pyridinyl(methyl)indolylpropanamides, which includes derivatives of propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-. These compounds showed significant potential as topical and systemic inflammation inhibitors, indicating their pharmacological relevance (Dassonville et al., 2008).
Herbicidal Activity
A study on the herbicidal activity of N-substituted propanamides, including the title compound, was conducted by Liu et al. (2008). This research highlights the potential agricultural applications of these compounds in controlling unwanted plant growth (Liu et al., 2008).
Photoreactions in Organic Chemistry
The photoreactions of similar N,N-dimethylpropanamide derivatives were explored by Shima et al. (1984), providing valuable insights into the photochemical behavior of these compounds, which could have implications for organic synthesis and material science applications (Shima et al., 1984).
Properties
IUPAC Name |
2,2-dimethyl-N-(3-methylsulfanylpyridin-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-11(2,3)10(14)13-9-8(15-4)6-5-7-12-9/h5-7H,1-4H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWWYIHIZCAHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210718 | |
Record name | 2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-65-6 | |
Record name | 2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86847-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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